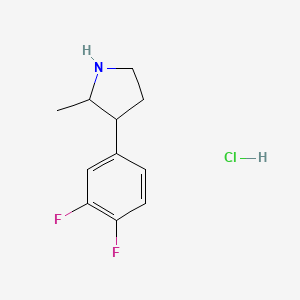

![molecular formula C14H9ClF3NO B2937851 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 400039-63-6](/img/structure/B2937851.png)

2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular weight of 299.68 and a molecular formula of C14H9ClF3NO .

Synthesis Analysis

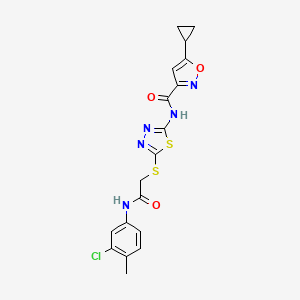

A similar compound, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis

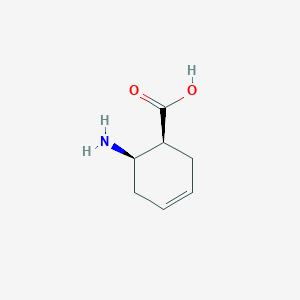

The molecular structure of “this compound” is defined by its molecular formula, C14H9ClF3NO .Chemical Reactions Analysis

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.68 and a molecular formula of C14H9ClF3NO . In a related compound, the yield was 73.91%, with a color of brown and a melting point greater than 350°C .Scientific Research Applications

Optoelectronic Properties and Bioactivity :

- Schiff base organic compounds, including derivatives of the mentioned chemical, have been synthesized and characterized for their optoelectronic properties and potential bioactivity. Studies include density functional theory (DFT) calculations, molecular docking, and fluorescence behavior analyses (Kusmariya & Mishra, 2015).

Solvatochromism and Solvatochromic Switches :

- Nitro-substituted phenolates, similar in structure to the specified compound, demonstrate solvatochromism. They have been used as probes for investigating preferential solvation in solvent mixtures, contributing to understanding solvent-solvent and solute-solvent interactions (Nandi et al., 2012).

Crystal Structure and Computational Study :

- The crystal structure of similar imine compounds has been explored using single-crystal X-ray diffraction techniques. Such studies provide insights into the molecular geometry and optoelectronic properties of these compounds (Ashfaq et al., 2022).

Corrosion Inhibition :

- Schiff base derivatives have been investigated for their inhibitory effects on the corrosion of mild steel in acidic solutions. This research contributes to the development of effective corrosion inhibitors for industrial applications (Behpour et al., 2008).

Luminescence and Magnetic Properties :

- Studies have been conducted on dinuclear lanthanide complexes constructed from Schiff bases derived from 8-hydroxyquinoline and β-diketone. These complexes exhibit near-infrared luminescence and magnetic properties, making them potential candidates for optoelectronic and magnetic applications (Wu et al., 2019).

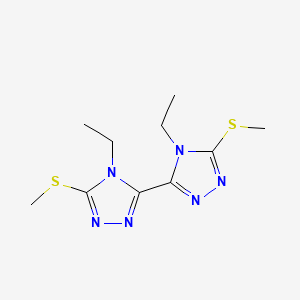

Fluorine Atom Role in Crystal Packing :

- The role of fluorine atoms in stabilizing crystal packing has been explored in the synthesis of halo-functionalized Schiff base compounds. This includes the study of intermolecular interactions and theoretical computations for structure elucidation (Ashfaq et al., 2022).

Safety and Hazards

properties

IUPAC Name |

2-[[4-chloro-3-(trifluoromethyl)phenyl]iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO/c15-12-6-5-10(7-11(12)14(16,17)18)19-8-9-3-1-2-4-13(9)20/h1-8,20H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBFZQCOVUFPHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)Cl)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2937768.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2937770.png)

![N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2937771.png)

![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide](/img/structure/B2937777.png)

![methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2937778.png)

![Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2937781.png)

![N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2937783.png)

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2937786.png)

![(1R,5S)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2937788.png)